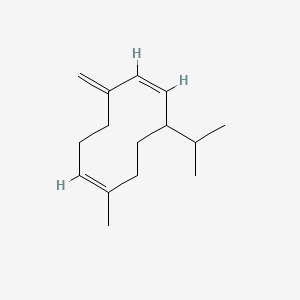

1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene

Description

1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene (CAS 23986-74-5), commonly referred to as Germacrene D, is a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . It is characterized by a macrocyclic structure with a 1,6-cyclodecadiene backbone substituted with methyl and isopropyl groups. Germacrene D is widely distributed in plants such as S. tenuifolia, Pinus densiflora, Chrysanthemum morifolium, and Piper retrofractum, where it contributes to volatile essential oil profiles . Its biosynthesis originates from the mevalonate pathway, involving farnesyl diphosphate cyclization .

Germacrene D is noted for its antimicrobial, insecticidal, and plant defense-related activities . Under salt stress, its production in S. tenuifolia decreases significantly, disappearing entirely at NaCl concentrations ≥75 mM, highlighting its sensitivity to environmental stressors .

Properties

CAS No. |

37839-63-7 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |

InChI |

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+ |

InChI Key |

GAIBLDCXCZKKJE-NWYXHMAXSA-N |

SMILES |

CC1=CCCC(=C)C=CC(CC1)C(C)C |

Isomeric SMILES |

C/C/1=C\CCC(=C)C=CC(CC1)C(C)C |

Canonical SMILES |

CC1=CCCC(=C)C=CC(CC1)C(C)C |

Appearance |

Solid powder |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

germacrene D germacrene D, (S-(E,E))-isome |

Origin of Product |

United States |

Mechanism of Action

Target of Action

It has been found to have a wide variety of insecticidal activities. It is also used as a precursor for many other sesquiterpenes.

Mode of Action

The mode of action of Germacrene D involves its interaction with its targets, leading to various changes. For instance, it has been suggested that the antimicrobial action of Germacrene D may be related to the permeabilization of the cells and disruption of the membrane integrity.

Biochemical Pathways

Germacrene D is typically produced in plants by the sesquiterpene synthases using the acyclic precursor farnesyl pyrophosphate (FPP). It is an important precursor of many other sesquiterpenes, such as cadinene and amorphene. The production of Germacrene D can be boosted through metabolic engineering, as demonstrated in yeast.

Pharmacokinetics

Its molecular weight is 2043511, which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The molecular and cellular effects of Germacrene D’s action are diverse. It has been found to have a wide variety of insecticidal activities. Moreover, it has been suggested to protect plants against pathogenic microbes.

Action Environment

The action, efficacy, and stability of Germacrene D can be influenced by various environmental factors. For instance, the antibacterial effectiveness of plants containing Germacrene D varies with their geographical location, which may be attributed to differences in the phytochemical makeup.

Biochemical Analysis

Biochemical Properties

Germacrene D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized by the enzyme germacrene D synthase. The GC–MS study revealed a positive correlation between the zone of inhibition and peak area percentages of Germacrene D in all bacterial species, indicating that this chemical may play a key role in the bactericidal potential of T. occidentalis.

Cellular Effects

Germacrene D has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been suggested to protect plants against pathogenic microbes and showed a deterrent effect on insects such as mosquitoes, aphids, and ticks, while attracting pollinating insects by acting as pheromones.

Molecular Mechanism

The molecular mechanism of Germacrene D involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in Solidago canadensis, the biosynthesis results in the pro-R hydrogen at C-1 of the farnesyl diphosphate ending up at C-11 of the (−)-germacrene D.

Temporal Effects in Laboratory Settings

The effects of Germacrene D change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, in Saccharomyces cerevisiae, the production of Germacrene D was achieved at a high titer.

Metabolic Pathways

Germacrene D is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, it is produced from farnesyl diphosphate by germacrene D synthases.

Biological Activity

1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene, also known as Germacrene D, is a sesquiterpene compound with significant biological activity. This article explores its chemical properties, sources, and various biological effects supported by research findings.

- Molecular Formula : C15H24

- Molecular Weight : 204.35 g/mol

- CAS Number : 23986-74-5

- IUPAC Name : (1Z,6Z,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene

Germacrene D is characterized by its unique structure that contributes to its diverse biological activities. It is primarily found in various plant species, including Teucrium montanum and Stachys obliqua.

Sources of Germacrene D

Germacrene D is extracted from several natural sources, particularly essential oils from plants. The following table lists some notable sources:

| Plant Species | Source Type |

|---|---|

| Teucrium montanum | Essential oil |

| Stachys obliqua | Essential oil |

| Citrus species | Peel oil |

Antimicrobial Activity

Research has demonstrated that Germacrene D exhibits antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting potential applications in food preservation and medicinal formulations. It was shown to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

Germacrene D has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent . This property may be beneficial in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of Germacrene D has been evaluated through various assays. It was found to scavenge free radicals effectively, contributing to its potential role in preventing oxidative stress-related diseases . This activity is particularly relevant in the context of aging and chronic diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of Germacrene D:

- Antimicrobial Study : A systematic review highlighted the antimicrobial effects of Germacrene D against foodborne pathogens, emphasizing its potential as a natural preservative in the food industry .

- Anti-inflammatory Research : A study published in a pharmacological journal reported that Germacrene D reduced inflammation markers in animal models of arthritis, indicating its therapeutic potential .

- Antioxidant Properties : Research conducted on various plant extracts containing Germacrene D revealed significant antioxidant activity, which could be harnessed for health supplements aimed at reducing oxidative damage .

Scientific Research Applications

Biological Activities

Insecticidal Properties

Germacrene D has demonstrated notable insecticidal properties. Research indicates that it can disrupt cell membranes in insects, leading to cell death and providing a potential avenue for natural pest control solutions. Its mechanism involves permeabilization of microbial cell membranes, which may result in loss of cellular integrity and function.

Antioxidant Effects

The compound exhibits antioxidant properties, which are beneficial in various therapeutic contexts. Antioxidants play a critical role in neutralizing free radicals, thereby protecting cells from oxidative stress and related diseases.

Applications in Agriculture

Germacrene D is increasingly being explored as a natural pesticide due to its insecticidal properties. Its application can reduce reliance on synthetic pesticides, promoting sustainable agricultural practices. The compound has been found effective against various pests while being less harmful to beneficial insects .

Medicinal Uses

Phytotherapy

Germacrene D's presence in several medicinal plants suggests its potential use in traditional medicine. Studies have noted its antimicrobial effects, making it a candidate for inclusion in herbal remedies aimed at treating infections .

Pharmaceutical Development

The compound's antioxidant properties have attracted interest for potential development into pharmaceutical agents aimed at combating oxidative stress-related conditions such as cancer and cardiovascular diseases .

Food Industry Applications

Germacrene D is also present in essential oils derived from various plants used in food flavoring and preservation. Its antimicrobial properties can enhance food safety by inhibiting the growth of spoilage microorganisms .

Case Studies

Comparison with Similar Compounds

Discussion :

- Both compounds are sesquiterpenes but differ in ring topology. Germacrene D’s macrocyclic structure confers higher volatility compared to β-caryophyllene’s rigid bicyclic framework .

- β-Caryophyllene is more stable under abiotic stress, retaining trace amounts even at 100 mM NaCl, while Germacrene D is undetectable at ≥75 mM .

Germacrene D vs. α-Humulene (C₁₅H₂₄)

Discussion :

- α-Humulene’s monocyclic structure enhances its interaction with mammalian receptors (e.g., CB2 in anti-inflammatory pathways), whereas Germacrene D’s ecological role is more specialized in deterring herbivores .

Germacrene D vs. D-Limonene (C₁₀H₁₆)

Discussion :

- D-Limonene’s smaller size and simpler structure make it more volatile and suitable for fragrance applications, while Germacrene D’s complexity aligns with specialized bioactive roles .

Occurrence and Variability in Plant Species

Germacrene D exhibits significant variability across plant taxa and environmental conditions:

- Highest Concentration : 20.03% in Pilea aquarum Dunn .

- Moderate Levels : 7.57% in Pinus densiflora needles , 3.02% in S. tenuifolia glandular trichomes (control) .

- Stress-Induced Decline : Reduced to 1.80% in Citrus wilsonii under unspecified stress , and undetectable at ≥75 mM NaCl in S. tenuifolia .

Industrial and Pharmaceutical Relevance

- Pharmaceuticals: Germacrene D is stabilized with hydroquinone for use as a reference standard in drug development .

- Cosmetics : Incorporated for its antimicrobial properties in formulations derived from P. aquarum Dunn .

- Agriculture: Potential as a natural insecticide in Piper retrofractum essential oils .

Q & A

Q. What frameworks ensure reproducibility in multi-institutional studies involving this compound?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share raw spectral/chromatographic data via repositories (e.g., Zenodo) and document metadata (e.g., instrument calibration, solvent batches). Collaborative validation protocols reduce inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.